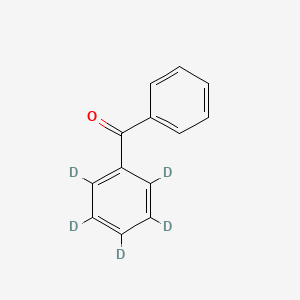

Benzophenone-2,3,4,5,6-d5

Overview

Description

Benzophenone-2,3,4,5,6-d5 is a deuterated derivative of benzophenone, a compound that is widely studied for its various applications in organic electronics, photophysics, and as a building block for more complex chemical structures. The deuterated version implies that certain hydrogen atoms in the benzophenone molecule have been replaced with deuterium, an isotope of hydrogen, which can be useful for certain types of spectroscopic analysis or as a standard in mass spectrometry .

Synthesis Analysis

The synthesis of benzophenone derivatives and related compounds has been extensively studied. For instance, the synthesis of benzophenone imines has been reported, which involves the formation of cyclo-ortho-palladated complexes . Although not directly related to the deuterated benzophenone, this study provides insight into the synthetic strategies that could potentially be adapted for the synthesis of deuterated compounds. Additionally, the synthesis of benzophenone-containing fatty acids has been described, which offers a method for incorporating benzophenone into larger organic molecules .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives has been characterized using various techniques such as X-ray crystallography. For example, the structure of a benzophenone adduct of tris(cyclopentadienyl)dysprosium has been determined, revealing a distorted tetrahedral coordination complex . This information is valuable for understanding how benzophenone can interact with other chemical entities and the potential geometries it may adopt in different chemical environments.

Chemical Reactions Analysis

Benzophenone and its derivatives undergo a variety of chemical reactions. The study of benzophenone synthase from Hypericum androsaemum cell cultures has shown that benzophenone derivatives can be synthesized enzymatically, which could be an interesting avenue for the production of deuterated benzophenones . Additionally, the reactivity of benzophenone with 2,5-dimethylhexa-2,4-diene has been observed, leading to the formation of a complex that exhibits a new absorption spectrum . This suggests that benzophenone can participate in complex formation with alkenes, which could be relevant for understanding its behavior in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives have been elucidated through studies involving cyclic voltammetry and UV-vis spectroscopy. For instance, the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to benzophenone, have been investigated, providing insights into their electrochemical behavior . Moreover, the complexation reaction between AlCl3 and 2,4-dihydroxy-benzophenone has been studied, revealing the influence of solvent and ionic strength on the stability of the complex . These studies contribute to a deeper understanding of how benzophenone derivatives interact with their environment and how their properties can be tuned for specific applications.

Scientific Research Applications

Endocrine Disruption and Reproduction in Fish : Benzophenone-3 (BP-3), closely related to Benzophenone-2,3,4,5,6-d5, has been found to have endocrine-disrupting capacity and can affect the reproductive performance in fish. A study on Japanese medaka (Oryzias latipes) revealed that exposure to BP-3 led to significant changes in sex steroid hormones and transcription of associated genes, resulting in reduced egg reproduction (Kim, Jung, Kho, & Choi, 2014).

Presence in Human Placental Tissue : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) study demonstrated the presence of various Benzophenones, including Benzophenone-2 (BP-2) in human placental tissue. This suggests the possibility of transplacental transfer of these compounds (Vela-Soria et al., 2011).

Concentration in Urine of Chinese Young Adults : A study measuring Benzophenone-type UV filters in urine samples from Chinese young adults found widespread exposure to BP-3, BP-1, and 4-HBP. This reflects the common usage of these compounds in daily life and raises concerns about continuous exposure (Gao et al., 2015).

Oxidation by Potassium Permanganate : Research on the chemical oxidation process of BP-3 by potassium permanganate (KMnO4) indicated that this could be an effective method for removing BP-3 from water, reducing its toxicity (Cao et al., 2021).

Photochemical Applications in Biological Chemistry : Benzophenone photophores, due to their unique photochemical properties, are extensively used in biological chemistry and bioorganic chemistry. They facilitate light-directed covalent attachment processes in binding/contact site mapping and bioconjugation, among other applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Metabolism and Endocrine-Disrupting Activity : A study on the metabolism of BP-3 by rat and human liver microsomes revealed the formation of various metabolites, some of which showed different estrogenic and anti-androgenic activities compared to BP-3 (Watanabe et al., 2015).

Safety and Hazards

While specific safety and hazard information for Benzophenone-2,3,4,5,6-d5 was not found in the search results, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing when handling benzophenones .

Mechanism of Action

Target of Action

Benzophenone-2,3,4,5,6-d5 is a deuterated derivative of benzophenone Benzophenone derivatives have been studied for their antitumor activity .

Mode of Action

Benzophenone derivatives have been shown to exhibit strong antitumor activity .

Biochemical Pathways

A study on benzophenone derivatives identified 22 key genes and 21 tumor pathways, suggesting a complex interaction with multiple biochemical pathways .

Action Environment

A study on benzophenone derivatives evaluated their photolytic behavior, suggesting that light exposure may influence their stability and action .

properties

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCCWEUUXYIKHB-DYVTXVBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC=C2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480588 | |

| Record name | Benzophenone-2,3,4,5,6-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2694-78-2 | |

| Record name | Benzophenone-2,3,4,5,6-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2694-78-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)

![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)

![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)